
Soticlestat
概要
説明
ソチクレスタットは、TAK-935 または OV-935 としても知られており、実験的な抗けいれん薬であり、脳に主に発現するコレステロール 24-ヒドロキシラーゼ (CH24H) の強力な阻害剤です。この酵素はコレステロールを 24S-ヒドロキシコレステロールに変換し、これは脳におけるコレステロール恒常性を維持するために不可欠なプロセスです。 ソチクレスタットは、ドラベ症候群、レノックス・ガストー症候群、結節性硬化症、dup15q 症候群、CDKL5 欠損症など、さまざまな神経疾患の治療の可能性について調査されています .
科学的研究の応用
Soticlestat has shown significant potential in scientific research, particularly in the field of neurology. It is being investigated for its ability to reduce seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome. Additionally, this compound may have neuroprotective and anti-inflammatory properties via glial cell modulation . Research has also indicated its potential in treating other neurological disorders such as tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .
作用機序
ソチクレスタットは、脳においてコレステロールを 24S-ヒドロキシコレステロールに変換する酵素である、コレステロール 24-ヒドロキシラーゼ (CH24H) を阻害することによって機能します。ソチクレスタットは、24S-ヒドロキシコレステロールのレベルを低下させることにより、グルタミン酸作動性シグナル伝達を減少させ、その結果、発作感受性を低下させ、発作の制御を改善します。 この阻害は、グリア細胞の調節を通じて、神経保護作用と抗炎症作用も持つ可能性があります .
類似化合物の比較
ソチクレスタットは、コレステロール 24-ヒドロキシラーゼの特異的阻害においてユニークです。類似の化合物には、酵素ファミリーの異なるアイソフォームを標的とする、シトクロム P450 酵素の他の阻害剤などがあります。 ソチクレスタットの CH24H に対する選択性と、神経疾患の治療における潜在的な治療用途により、他の化合物と区別されます .
類似化合物のリスト:- シトクロム P450 酵素の阻害剤
- 異なる経路を標的とするその他の抗けいれん薬
- 異なる作用機序を持つ神経保護剤
将来の方向性
Soticlestat is currently in phase 3 clinical trials for Dravet syndrome and Lennox–Gastaut syndrome . The development rights to the drug were purchased by Takeda Pharmaceuticals from Ovid Therapeutics in 2021 . The future of this compound looks promising, with potential for it to become a novel class of antiseizure medications for treatment of intractable epilepsy disorders such as developmental and epileptic encephalopathy .
準備方法
合成経路と反応条件: ソチクレスタットの合成には、4-アリールピリジン誘導体の調製が含まれます。このプロセスは、ヒット誘導体の X 線共結晶構造に基づく新規 4-アリールピリジン誘導体の構造ベースの薬物設計から始まります。 これらの誘導体の最適化により、ソチクレスタットである化合物 (4-ベンジル-4-ヒドロキシピペリジン-1-イル)(2,4'-ビピリジン-3-イル)メタノンが特定されました .
工業生産方法: ソチクレスタットの工業生産方法は、入手可能な文献では詳しく説明されていません。合成は、大規模な化学合成、精製、経口投与剤形への製剤化を含む、標準的な医薬品製造プロセスを含む可能性があります。
化学反応の分析
反応の種類: ソチクレスタットは主に阻害反応を起こし、特に酵素コレステロール 24-ヒドロキシラーゼを標的としています。 この阻害は、コレステロールから 24S-ヒドロキシコレステロールへの変換を減少させます .
一般的な試薬と条件: ソチクレスタットの合成には、4-アリールピリジン誘導体などの試薬と、最適化プロセスで使用されるさまざまな触媒が含まれます。 反応条件には、通常、目的の化学変換を確実に実現するために、制御された温度と特定の溶媒が含まれます .
形成される主な生成物: ソチクレスタットの合成から形成される主な生成物は、(4-ベンジル-4-ヒドロキシピペリジン-1-イル)(2,4'-ビピリジン-3-イル)メタノンです。 この化合物は、その後、臨床使用のために経口投与剤形に製剤化されます .
科学研究への応用
ソチクレスタットは、特に神経学の分野で、科学研究において大きな可能性を示しています。ドラベ症候群およびレノックス・ガストー症候群の患者における発作頻度を軽減する能力について調査されています。 さらに、ソチクレスタットは、グリア細胞の調節を介して、神経保護作用と抗炎症作用を持つ可能性があります . 研究では、結節性硬化症、dup15q 症候群、CDKL5 欠損症などの他の神経疾患の治療における可能性も示されています .
類似化合物との比較
Soticlestat is unique in its specific inhibition of cholesterol 24-hydroxylase. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as those targeting different isoforms of the enzyme family. this compound’s selectivity for CH24H and its potential therapeutic applications in treating neurological disorders set it apart from other compounds .
List of Similar Compounds:- Inhibitors of cytochrome P450 enzymes
- Other anticonvulsant drugs targeting different pathways
- Neuroprotective agents with different mechanisms of action
特性
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUZMIUSBMCVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429505-03-2 | |
| Record name | Soticlestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soticlestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTICLESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)
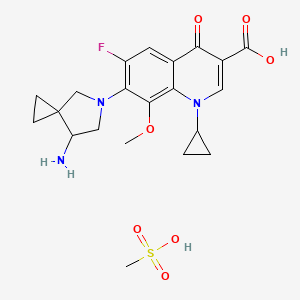

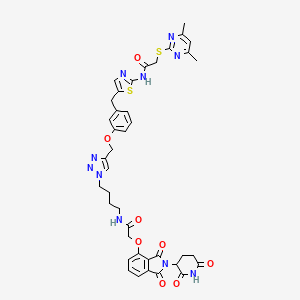

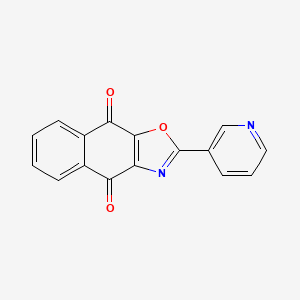

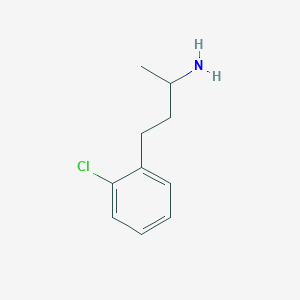

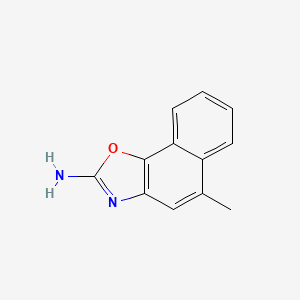
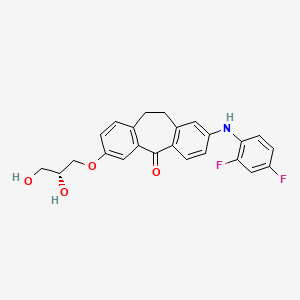
![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)
